molecular formula C16H14ClN3O2S B2500045 N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide CAS No. 166271-39-2

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide

Cat. No. B2500045
CAS RN: 166271-39-2
M. Wt: 347.82
InChI Key: SEWWGWUVTGMWLM-UHFFFAOYSA-N
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Description

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide, commonly referred to as chloroquinoxaline sulfonamide (CQS), is a chlorinated heterocyclic sulfanilamide with potential antineoplastic and immunosuppressive activities . It has been identified as an active agent against a variety of human solid tumors and has been studied in both preclinical and clinical settings .

Synthesis Analysis

The synthesis of N-(3-chloro-2-quinoxalyl)arylsulfonamides, including CQS, involves the reaction of 2,3-dichloroquinoxaline with substituted arylsulfonamides . This method allows for the creation of various analogs of CQS, which can be further modified through alkylation, leading to N-methyl derivatives, or by nucleophilic substitution of the halogen with O- and N-nucleophiles .

Molecular Structure Analysis

In the solid state, CQS and its analogs exist primarily in the form of amide tautomers, as established by IR spectra . The molecular structure of CQS is crucial for its biological activity, as it allows the compound to poison topoisomerase II alpha and beta, leading to DNA damage and apoptosis .

Chemical Reactions Analysis

CQS is capable of undergoing various chemical reactions. It can form 2H-1,2-thiazete 1,1-dioxides when reacted with ynamines, although these products are generally unstable and can lead to different heterocyclic compounds depending on the substituents . Additionally, CQS has been shown to poison topoisomerase II enzymes, which is a key mechanism of its antineoplastic activity .

Physical and Chemical Properties Analysis

CQS has demonstrated activity in human tumor stem cell colony-forming assays and has shown modest anticancer activity in clinical studies . It is highly bound to plasma proteins and follows a two-compartment model for plasma elimination . The compound's solubility and stability are factors that influence its pharmacokinetics and necessitate formulation considerations for its use as a therapeutic agent .

Relevant Case Studies

In clinical studies, CQS has been administered to patients with advanced solid tumors, showing minor objective antitumor responses, particularly in non-small cell lung cancer . Its dose-limiting adverse effects include hypoglycemia associated with hyperinsulinemia and supraventricular tachyarrhythmias at higher doses . In cellular pharmacology studies, CQS inhibited the proliferation of murine B16 melanoma cells and caused cell cycle arrest, although its cytotoxic effects did not appear to be related to folate metabolism . Additionally, CQS has been found to have immunosuppressive properties, inhibiting lymphocyte activation and proliferation .

Safety and Hazards

The safety information for “N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” includes the following hazard statements: H302,H315,H319,H335 . The precautionary statements include: P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .

properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-11-7-9-12(10-8-11)23(21,22)20(2)16-15(17)18-13-5-3-4-6-14(13)19-16/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWWGWUVTGMWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide

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